Cas no 774-52-7 (1-Methyl-4-phenylpiperidine)

1-Methyl-4-phenylpiperidine structure
Produktname:1-Methyl-4-phenylpiperidine
1-Methyl-4-phenylpiperidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-methyl-4-phenyl-piperidine
- 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 1-Methyl-4-phenyl-piperidin
- 4-Phenyl-1-methyl-piperidine
- N-methyl-4-phenylpiperidine
- Piperidine,1-methyl-4-phenyl
- 1-Methyl-4-phenylpiperidine
- MPP
- Piperidine, 1-methyl-4-phenyl-
- ZETXHVRPKUXQIT-UHFFFAOYSA-N
- 1-Methyl-4-phenylpiperidine #
- BDBM50405256
- 1-methyl-4-phenyl-tetrahydropyridine
- Hexahydropyridine, 1-methyl-4-phenyl-
- 1-Methyl-4-phenylpiperidine (Pethidine impurity A)
- Pethidine impurity A
- SB41398
- InChI=1/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H
- MFCD00460869
- CHEMBL98417
- SCHEMBL54932
- AS-59511
- AKOS027257264
- 774-52-7
- s11243
- CS-W001643
- DTXSID90228110
- AE-018/31859003
-
- MDL: MFCD00460869
- Inchi: 1S/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
- InChI-Schlüssel: ZETXHVRPKUXQIT-UHFFFAOYSA-N
- Lächelt: N1(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H]
Berechnete Eigenschaften
- Genaue Masse: 175.13600
- Monoisotopenmasse: 175.1361
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 141
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topologische Polaroberfläche: 3.2
Experimentelle Eigenschaften
- Dichte: 0.964
- Siedepunkt: 254°C at 760 mmHg
- Flammpunkt: 98.2°C
- Brechungsindex: 1.526
- PSA: 3.24000
- LogP: 2.43370
1-Methyl-4-phenylpiperidine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Biosynth | IM57897-500 mg |
N-Methyl-4-phenylpiperidine |
774-52-7 | 500MG |
$435.00 | 2023-01-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63800-500mg |
1-Methyl-4-phenylpiperidine |
774-52-7 | 95% | 500mg |
¥1450.0 | 2022-04-27 | |
TRC | M356605-100mg |
1-Methyl-4-phenylpiperidine |
774-52-7 | 100mg |
$ 155.00 | 2023-04-15 | ||
TRC | M356605-500mg |
1-Methyl-4-phenylpiperidine |
774-52-7 | 500mg |
$ 494.00 | 2023-04-15 | ||
Advanced ChemBlocks | M23884-1G |
1-Methyl-4-phenylpiperidine |
774-52-7 | 95% | 1G |
$350 | 2023-09-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P0600002 |
774-52-7 | ¥1556.03 | 2023-01-14 | ||||
A2B Chem LLC | AC47699-1g |
1-Methyl-4-phenylpiperidine |
774-52-7 | 95% | 1g |
$324.00 | 2024-04-19 | |
A2B Chem LLC | AC47699-5g |
1-Methyl-4-phenylpiperidine |
774-52-7 | 98% | 5g |
$1075.00 | 2024-04-19 | |
Crysdot LLC | CD11058767-1g |
1-Methyl-4-phenylpiperidine |
774-52-7 | 95+% | 1g |
$340 | 2024-07-18 | |
1PlusChem | 1P005BQR-250mg |
1-methyl-4-phenyl-piperidine |
774-52-7 | 98% | 250mg |
$144.00 | 2025-02-21 |
1-Methyl-4-phenylpiperidine Verwandte Literatur
-
1. The preferred steric course of quaternisation of 1-alkylpiperidinesD. R. Brown,R. Lygo,J. McKenna,J. M. McKenna,B. G. Hutley J. Chem. Soc. B 1967 1184
-
2. 321. Stereoisomeric pairs of cyclic quaternary ammonium salts. Part II. Configuration analysis by proton magnetic resonance spectroscopyJ. K. Becconsall,Richard A. Y. Jones,James McKenna J. Chem. Soc. 1965 1726
-
3. The conformational analysis of saturated heterocycles. Part XXVII. The orientation of quaternisation of piperidines: further studiesRichard A. Y. Jones,A. R. Katritzky,P. G. Mente J. Chem. Soc. B 1970 1210
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4. The conformational analysis of saturated heterocycles. Part XIII. The orientation of quaternised piperidines by the lactone formation methodH. Dorn,A. R. Katritzky,M. R. Nesbit J. Chem. Soc. B 1967 501
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D. R. Brown,J. McKenna,J. M. McKenna J. Chem. Soc. D 1969 186
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